2-ethoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate
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Overview
Description
2-Ethoxy-4-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl 2-chlorobenzoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl 2-chlorobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-ethoxy-4-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenol and 2-chlorobenzoic acid. These intermediates are then coupled under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the imino group to an amine.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
2-Ethoxy-4-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl 2-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target proteins or enzymes, modulating their activity and leading to the desired biological or chemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenol
- 2-Chlorobenzoic acid
- 2,4,6-Tribromophenol
Uniqueness
2-Ethoxy-4-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl 2-chlorobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various scientific research fields.
Properties
Molecular Formula |
C24H18Br3ClN2O5 |
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Molecular Weight |
689.6 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C24H18Br3ClN2O5/c1-2-33-21-9-14(7-8-20(21)35-24(32)16-5-3-4-6-19(16)28)12-29-30-22(31)13-34-23-17(26)10-15(25)11-18(23)27/h3-12H,2,13H2,1H3,(H,30,31)/b29-12+ |
InChI Key |
XPDPXBNANPEVCG-XKJRVUDJSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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